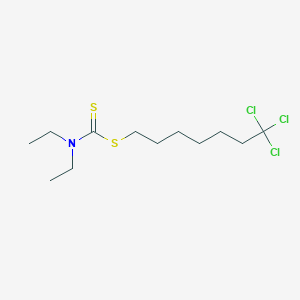
7,7,7-Trichloroheptyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,7-Trichloroheptyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical structure and properties It is a derivative of carbamodithioic acid and is characterized by the presence of three chlorine atoms on the heptyl chain and a diethylcarbamodithioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,7-Trichloroheptyl diethylcarbamodithioate typically involves the reaction of 7,7,7-trichloroheptanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{7,7,7-Trichloroheptanol} + \text{Diethylcarbamodithioic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as distillation and recrystallization, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7,7,7-Trichloroheptyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms on the heptyl chain can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
7,7,7-Trichloroheptyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 7,7,7-Trichloroheptyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, such as metal ion detection and removal. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes.
類似化合物との比較
Similar Compounds
Sodium diethyldithiocarbamate: A related compound used as a chelating agent and in the treatment of heavy metal poisoning.
Silver diethyldithiocarbamate: Known for its use in analytical chemistry for the detection of arsenic.
Carbamodithioic acid, diethyl-, 7,7,7-trichloroheptyl ester: A structurally similar compound with comparable properties.
Uniqueness
7,7,7-Trichloroheptyl diethylcarbamodithioate stands out due to the presence of three chlorine atoms on the heptyl chain, which imparts unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and forming stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
90831-78-0 |
|---|---|
分子式 |
C12H22Cl3NS2 |
分子量 |
350.8 g/mol |
IUPAC名 |
7,7,7-trichloroheptyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H22Cl3NS2/c1-3-16(4-2)11(17)18-10-8-6-5-7-9-12(13,14)15/h3-10H2,1-2H3 |
InChIキー |
JLAKQMIUCAHLFF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCCCCCCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


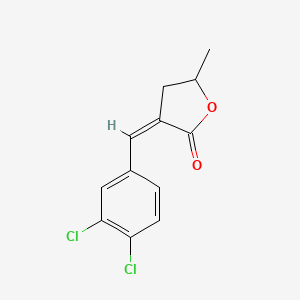
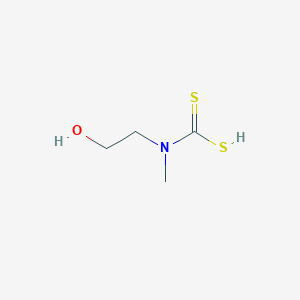
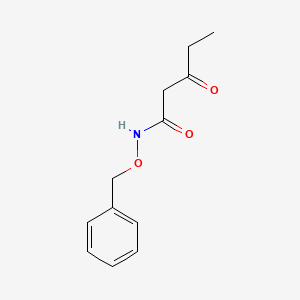
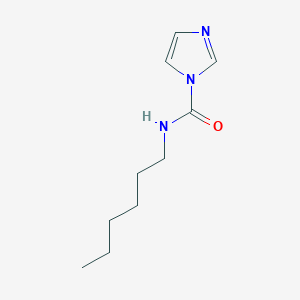

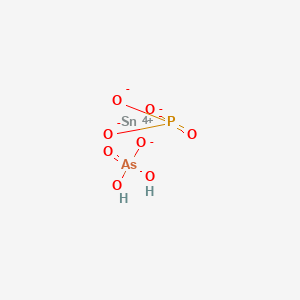

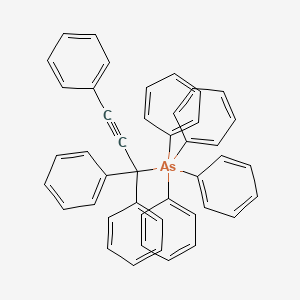
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
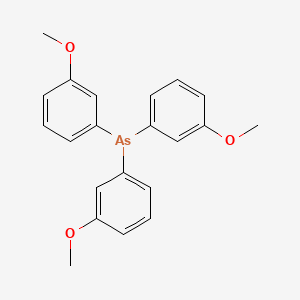
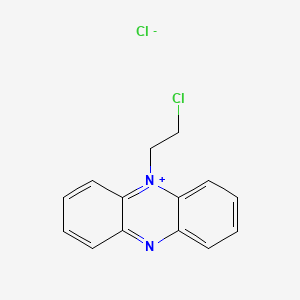
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
